molecular formula C6H8O5 B12885817 (5S)-5-(Hydroxymethyl)-2-oxotetrahydrofuran-3-carboxylic acid

(5S)-5-(Hydroxymethyl)-2-oxotetrahydrofuran-3-carboxylic acid

Cat. No.: B12885817
M. Wt: 160.12 g/mol
InChI Key: HUMIJMLXGUELIA-WUCPZUCCSA-N
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Description

(5S)-5-(Hydroxymethyl)-2-oxotetrahydrofuran-3-carboxylic acid is a chemical compound with a unique structure that includes a tetrahydrofuran ring, a hydroxymethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-(Hydroxymethyl)-2-oxotetrahydrofuran-3-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 5-hydroxymethylfurfural (HMF) using metal oxide-supported ruthenium catalysts under aqueous conditions. This method provides high yields and selectivity for the desired product .

Industrial Production Methods

Industrial production of this compound typically involves the use of biomass-derived hydroxymethylfurfural (HMF) as a starting material. The oxidation of HMF to this compound can be carried out using various catalysts, including metal oxides and supported metal catalysts .

Mechanism of Action

The mechanism of action of (5S)-5-(Hydroxymethyl)-2-oxotetrahydrofuran-3-carboxylic acid involves its interaction with various molecular targets and pathways. For example, in catalytic oxidation reactions, the compound undergoes a series of electron transfer processes facilitated by metal catalysts, leading to the formation of high-value products such as 2,5-furandicarboxylic acid . The specific molecular targets and pathways depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and serve as a versatile intermediate in the synthesis of numerous high-value products. Its ability to be derived from renewable biomass sources further enhances its appeal in sustainable chemistry and industrial applications .

Properties

Molecular Formula

C6H8O5

Molecular Weight

160.12 g/mol

IUPAC Name

(5S)-5-(hydroxymethyl)-2-oxooxolane-3-carboxylic acid

InChI

InChI=1S/C6H8O5/c7-2-3-1-4(5(8)9)6(10)11-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4?/m0/s1

InChI Key

HUMIJMLXGUELIA-WUCPZUCCSA-N

Isomeric SMILES

C1[C@H](OC(=O)C1C(=O)O)CO

Canonical SMILES

C1C(OC(=O)C1C(=O)O)CO

Origin of Product

United States

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